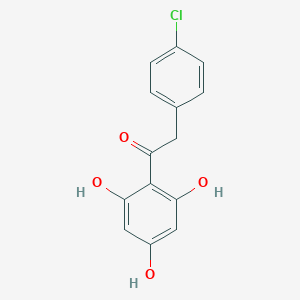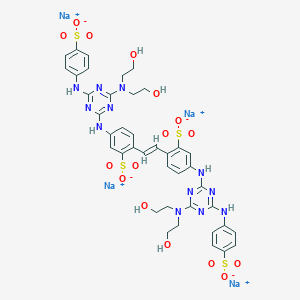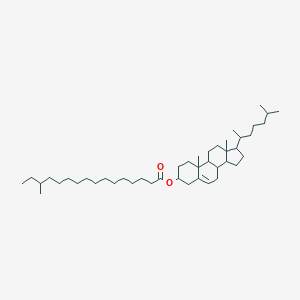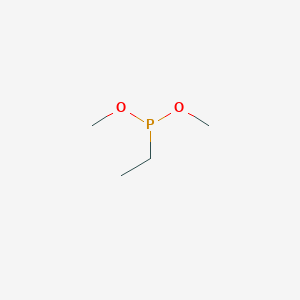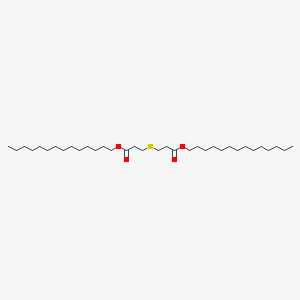
Dimyristyl thiodipropionate
Übersicht
Beschreibung
Dimyristyl Thiodipropionate is a diester derivative of Thiodipropionic Acid . It is used as an antioxidant in cosmetic and food products . It prevents or slows the deterioration of these products by inhibiting reactions that occur through contact with oxygen in the air .
Synthesis Analysis
Dimyristyl Thiodipropionate, along with other similar compounds, are dialkyl esters of their respective alcohols and Thiodipropionic Acid (TDPA) . When ingested, Dilauryl Thiodipropionate (DLTDP), a similar compound, was excreted in the urine as TDPA .Molecular Structure Analysis
The molecular formula of Dimyristyl Thiodipropionate is C34H66O4S . Its average mass is 570.950 Da and its monoisotopic mass is 570.468201 Da .Chemical Reactions Analysis
Dimyristyl Thiodipropionate and its derivatives impede oxidation reactions . This helps to preserve the color and texture of finished cosmetics and personal care products .Physical And Chemical Properties Analysis
The molecular formula of Dimyristyl Thiodipropionate is C34H66O4S . Its average mass is 570.950 Da and its monoisotopic mass is 570.468201 Da .Wissenschaftliche Forschungsanwendungen
1. Field: Cosmetics Dimyristyl Thiodipropionate is a dialkyl ester of thiodipropionic acid (TDPA) used in cosmetics .
2. Application It is used as an ingredient in various cosmetic and personal care products . The Cosmetic Ingredient Review Expert Panel has concluded that these ingredients are safe for use in cosmetic products that are formulated to be nonirritating .
4. Results or Outcomes Ingested Dimyristyl Thiodipropionate was excreted in the urine as TDPA . Single-dose acute oral and parenteral studies and subchronic and chronic repeated dose oral studies did not suggest significant toxicity . Neither Dimyristyl Thiodipropionate nor TDPA was irritating to animal skin or eyes and they were not sensitizers . TDPA was neither a teratogen nor a reproductive toxicant . Genotoxicity studies were negative for TDPA and Dimyristyl Thiodipropionate .
1. Field: Food Products Dimyristyl Thiodipropionate is used as an antioxidant in food products .
2. Application It is used to prevent or slow the deterioration of food products by inhibiting reactions that occur through contact with oxygen in the air . This helps to preserve the color and texture of the food products .
4. Results or Outcomes The Food and Drug Administration (FDA) includes Thiodipropionic Acid, Dilauryl Thiodipropionate and Distearyl Thiodipropionate on its list of antioxidants that can be used in food packaging material . Thiodipropionic Acid and Dilauryl Thiodipropionate are also on the list of substances that are Generally Recognized As Safe (GRAS) as chemical preservatives for use in foods .
1. Field: Organic Polymers Dimyristyl Thiodipropionate is used as a secondary thioester antioxidant for organic polymers .
2. Application It effectively decomposes and neutralizes hydroperoxides resulting from polymer auto-oxidation . This helps to preserve the integrity and extend the lifespan of the polymers .
4. Results or Outcomes The use of Dimyristyl Thiodipropionate in organic polymers helps to prevent degradation and maintain the quality of the polymers .
Safety And Hazards
The Food and Drug Administration (FDA) includes Thiodipropionic Acid, Dilauryl Thiodipropionate, and Distearyl Thiodipropionate on its list of antioxidants that can be used in food packaging material . Thiodipropionic Acid and Dilauryl Thiodipropionate are also on the list of substances that are Generally Recognized As Safe (GRAS) as chemical preservatives for use in foods . The Cosmetic Ingredient Review (CIR) Expert Panel concluded that these ingredients were safe for use in cosmetic and personal care products when formulated to be non-irritating .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
tetradecyl 3-(3-oxo-3-tetradecoxypropyl)sulfanylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H66O4S/c1-3-5-7-9-11-13-15-17-19-21-23-25-29-37-33(35)27-31-39-32-28-34(36)38-30-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-32H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVEOKSIILWWVEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCOC(=O)CCSCCC(=O)OCCCCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H66O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1066079 | |
| Record name | Ditetradecyl 3,3'-thiobispropionate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1066079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
571.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimyristyl thiodipropionate | |
CAS RN |
16545-54-3 | |
| Record name | Dimyristyl thiodipropionate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16545-54-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dimyristyl thiodipropionate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016545543 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propanoic acid, 3,3'-thiobis-, 1,1'-ditetradecyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ditetradecyl 3,3'-thiobispropionate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1066079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ditetradecyl 3,3'-thiobispropionate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.906 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIMYRISTYL THIODIPROPIONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4JT64O3RFN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details













Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Mercury, (acetato-kappaO)[4-[[4-(dimethylamino)phenyl]azo]phenyl]-](/img/structure/B96479.png)
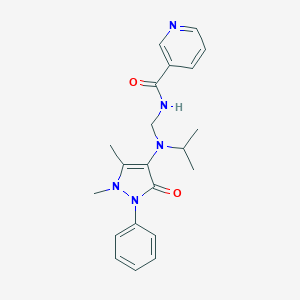

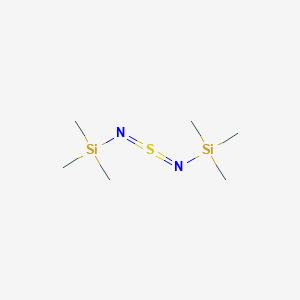
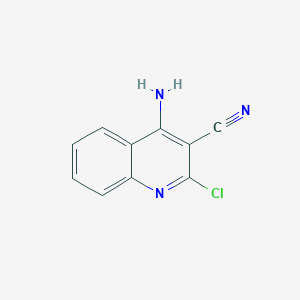
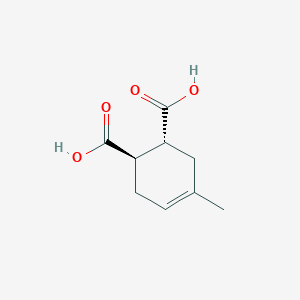


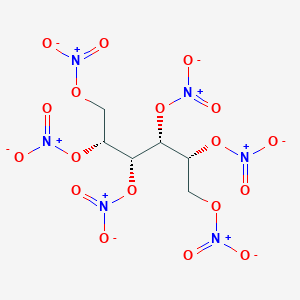
![1-[2,4-Bis(phenylmethoxy)phenyl]-2-methoxyethanone](/img/structure/B96498.png)
